molecular formula C6H2F2I2 B14062036 1,2-Difluoro-3,5-diiodobenzene

1,2-Difluoro-3,5-diiodobenzene

Cat. No.: B14062036
M. Wt: 365.89 g/mol
InChI Key: XTVJAQZXRZUDQZ-UHFFFAOYSA-N
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Description

1,2-Difluoro-3,5-diiodobenzene is an organic compound with the molecular formula C6H2F2I2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two by iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3,5-diiodobenzene can be synthesized through several methods. One common approach involves the halogenation of difluorobenzene derivatives. For instance, starting with 1,2-difluorobenzene, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoro-3,5-diiodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the iodine atoms to iodide ions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Scientific Research Applications

1,2-Difluoro-3,5-diiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-difluoro-3,5-diiodobenzene involves its ability to participate in various chemical reactions due to the presence of both fluorine and iodine atoms. These atoms influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

    1,2-Difluoro-4,5-diiodobenzene: Similar in structure but with different positions of the iodine atoms.

    1,3-Diiodobenzene: Lacks fluorine atoms, leading to different chemical properties.

    1,4-Diiodobenzene: Another isomer with iodine atoms in different positions.

Uniqueness: 1,2-Difluoro-3,5-diiodobenzene is unique due to the specific arrangement of fluorine and iodine atoms, which imparts distinct reactivity and properties compared to its isomers and other halogenated benzenes .

Properties

Molecular Formula

C6H2F2I2

Molecular Weight

365.89 g/mol

IUPAC Name

1,2-difluoro-3,5-diiodobenzene

InChI

InChI=1S/C6H2F2I2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H

InChI Key

XTVJAQZXRZUDQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)I)I

Origin of Product

United States

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